molecular formula C14H12FN5O2 B6534895 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 1170049-33-8

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B6534895
CAS No.: 1170049-33-8
M. Wt: 301.28 g/mol
InChI Key: MKWBXTDXJYGKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a 1,3-dimethylpyrazole moiety and a 3-fluorobenzamide substituent. This structure combines aromatic and electron-deficient components, which are critical for interactions in medicinal chemistry and materials science. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the fluorinated benzamide group enhances lipophilicity and bioavailability . Computational tools like Multiwfn, a wavefunction analyzer, have been employed to study such compounds’ electrostatic potentials and electron localization, aiding in rational drug design .

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2/c1-8-6-11(20(2)19-8)13-17-18-14(22-13)16-12(21)9-4-3-5-10(15)7-9/h3-7H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWBXTDXJYGKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide

  • Structural Differences: Replaces the oxadiazole-pyrazole system with a thieno[3,4-c]pyrazol-5-one scaffold. The chlorine substituent on the phenyl ring and the 2-fluorobenzamide group alter electronic properties compared to the 3-fluorobenzamide in the target compound.
  • Functional Implications: The thienopyrazole core may increase π-π stacking interactions but reduce metabolic stability due to sulfur oxidation susceptibility. The 2-fluoro substitution in benzamide could sterically hinder binding compared to the 3-fluoro isomer .

N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide

  • Structural Differences : Features a diphenylpyrazole instead of a dimethylpyrazole-oxadiazole hybrid. The 2-fluorobenzamide group lacks the electronic effects of the 3-fluoro isomer.
  • The absence of the oxadiazole ring diminishes hydrogen-bond acceptor capacity, which is critical for target engagement in kinase inhibitors .

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide

  • Structural Differences : Substitutes the 3-fluorobenzamide with a tosylpiperidine-carboxamide group.

Data Table: Key Structural and Hypothetical Properties

Compound Name Core Structure Substituents MW (g/mol) logP* Hydrogen Bond Acceptors
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide Oxadiazole-pyrazole 3-fluorobenzamide ~328.3 2.1 6
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide Thienopyrazolone 3-chlorophenyl, 2-fluorobenzamide ~417.8 3.5 5
N1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-fluorobenzamide Diphenylpyrazole 2-fluorobenzamide ~373.4 4.2 3
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-3-carboxamide Oxadiazole-pyrazole Tosylpiperidine-carboxamide ~457.5 1.8 8

*logP values estimated via fragment-based methods.

Research Findings and Implications

  • Electron-Deficient Cores: The oxadiazole-pyrazole hybrid in the target compound exhibits stronger electron-withdrawing effects than thienopyrazolone or diphenylpyrazole systems, favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets) .
  • Metabolic Stability: The dimethylpyrazole and oxadiazole moieties in the target compound resist oxidative metabolism better than sulfur-containing thienopyrazolone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.